molecular formula C17H27N3O4 B3839876 1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol CAS No. 4953-36-0

1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol

Cat. No.: B3839876
CAS No.: 4953-36-0
M. Wt: 337.4 g/mol
InChI Key: PSPJQQZDQZYLDC-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol typically involves multiple steps:

    Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the phenyl ring.

    Phenoxypropanolamine Formation: The formation of the phenoxypropanolamine structure through a series of reactions involving diethylamine and propanol.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems, including its potential as a neurotransmitter or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of cardiovascular diseases or neurological disorders.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(Diethylamino)-3-(5-nitro-2-methylphenoxy)propan-2-ol: Similar structure with a methyl group instead of a pyrrolidine ring.

Uniqueness

1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol is unique due to the presence of the pyrrolidine ring, which may confer distinct pharmacological properties compared to other phenoxypropanolamines. This structural feature could influence its binding affinity and selectivity for specific molecular targets.

Properties

IUPAC Name

1-(diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-3-18(4-2)12-15(21)13-24-17-11-14(20(22)23)7-8-16(17)19-9-5-6-10-19/h7-8,11,15,21H,3-6,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPJQQZDQZYLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333523
Record name ST50993707
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4953-36-0
Record name ST50993707
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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